molecular formula C19H16Cl2N2O3S2 B2610174 4-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide CAS No. 923000-17-3

4-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2610174
CAS No.: 923000-17-3
M. Wt: 455.37
InChI Key: BGCQWXLFAZMBOP-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that features a benzenesulfonyl group, a dichlorophenyl group, and a thiazolyl group

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzenesulfonyl group would yield sulfone derivatives, while nucleophilic substitution on the dichlorophenyl group could yield various substituted phenyl derivatives .

Scientific Research Applications

4-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S2/c20-13-8-9-16(21)15(11-13)17-12-27-19(22-17)23-18(24)7-4-10-28(25,26)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCQWXLFAZMBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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